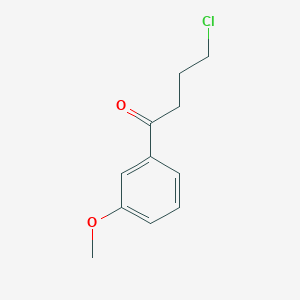

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(3-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFBLOHOCUJMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444726 | |

| Record name | 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258882-48-3 | |

| Record name | 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Pathways to 4 Chloro 1 3 Methoxyphenyl 1 Oxobutane

Strategies for Butanone Backbone Construction

The initial and crucial phase in the synthesis is the formation of the 1-(3-methoxyphenyl)-1-butanone structure. This involves creating a carbon-carbon bond between the aromatic ring and the butanoyl group. Several classical and modern methods are employed for this purpose.

Friedel-Crafts Acylation Approaches for Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving an electrophilic aromatic substitution. depaul.edu In this approach, an aromatic compound reacts with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. tamu.eduprocat.in A direct synthesis of the target compound can be envisioned by reacting anisole (B1667542) with 4-chlorobutanoyl chloride using a Lewis acid like aluminum trichloride (B1173362) (AlCl₃).

However, a significant challenge in this direct approach is controlling the regioselectivity. The methoxy (B1213986) group (-OCH₃) on the anisole ring is an ortho-, para-directing group, meaning it activates the positions ortho and para to it for electrophilic attack. vedantu.com Consequently, the reaction would predominantly yield 4-chloro-1-(4-methoxyphenyl)-1-butanone and 4-chloro-1-(2-methoxyphenyl)-1-butanone, rather than the desired meta-isomer. depaul.eduvedantu.com To achieve the desired 3-methoxy substitution pattern, a multi-step strategy would be necessary, potentially starting with a meta-directing group that is later converted to a methoxy group. Alternatively, using a starting material that already possesses the 3-methoxybenzoyl structure is a more direct route to the butanone backbone.

| Lewis Acid Catalyst | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Aluminum Trichloride (AlCl₃) | Stoichiometric amounts, often in solvents like CS₂ or nitrobenzene | Very strong and widely used, but can lead to side reactions and requires aqueous workup to decompose the ketone-catalyst complex. |

| Iron(III) Chloride (FeCl₃) | Catalytic or stoichiometric amounts | Milder than AlCl₃, often used for more activated aromatic rings. |

| Zeolites (e.g., H-ZSM-5) | Heterogeneous catalysis, high temperatures | Environmentally friendly, reusable, and can offer high regioselectivity (shape-selectivity). researchgate.net |

| Bismuth(III) triflate (Bi(OTf)₃) | Catalytic amounts, milder conditions | Water-tolerant and effective for a range of substrates. |

Grignard Reagent Based Methods for Ketone Synthesis

Grignard reagents provide a powerful and versatile method for forming the C-C bond required for the butanone backbone, generally offering better control over regioselectivity if an appropriately substituted aromatic precursor is used. mnstate.edu Two primary strategies are employed for ketone synthesis.

The first strategy involves the reaction of a Grignard reagent with a nitrile. google.com For this specific synthesis, 3-methoxyphenylmagnesium bromide can be reacted with 4-chlorobutyronitrile. sigmaaldrich.comgoogle.com The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt which, upon acidic hydrolysis, yields the final ketone. A key advantage of this method is that the intermediate magnesium salt of the imine is unreactive toward a second equivalent of the Grignard reagent, thus preventing the common side reaction of over-addition that leads to tertiary alcohols. google.com

A second, highly reliable method is the Weinreb-Nahm ketone synthesis. wikipedia.org This reaction utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. wikipedia.orgmychemblog.com The synthesis would involve preparing the Weinreb-Nahm amide from 3-methoxybenzoic acid and then reacting it with a suitable Grignard reagent, such as 3-chloropropylmagnesium bromide. The addition of the Grignard reagent forms a stable, chelated tetrahedral intermediate. orientjchem.org This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby effectively preventing the over-addition side product. mychemblog.comorientjchem.org

| Method | Aryl Precursor | Alkyl Chain Precursor | Key Intermediate | Advantages |

|---|---|---|---|---|

| Nitrile Addition | 3-Methoxyphenylmagnesium bromide | 4-Chlorobutyronitrile | Imine salt | Good yields, commercially available starting materials, avoids over-addition. google.com |

| Weinreb-Nahm Synthesis | N-methoxy-N-methyl-3-methoxybenzamide | 3-Chloropropylmagnesium bromide | Stable chelated tetrahedral intermediate | Excellent yields, high functional group tolerance, reliably prevents over-addition. wikipedia.orgorientjchem.org |

Oxidative Coupling of Cyclobutanols for γ-Ketone Formation

A more contemporary approach for constructing γ-functionalized ketones involves the oxidative ring-opening of 1-arylcyclobutanols. researchgate.net This method provides a direct route to the γ-ketone structure. The synthesis would begin with 1-(3-methoxyphenyl)cyclobutanol.

The reaction is typically mediated by an oxidant such as Ceric Ammonium Nitrate (CAN) in the presence of a halide source. The proposed mechanism involves the single-electron oxidation of the cyclobutanol's hydroxyl group, leading to an alkoxy radical. This radical intermediate undergoes a rapid β-scission, cleaving the C1-C2 bond of the cyclobutane (B1203170) ring to form a more stable γ-keto radical. Subsequent oxidation of this radical to a carbocation, followed by trapping with a chloride ion, would yield the desired 4-chloro-1-(3-methoxyphenyl)-1-oxobutane. This silver-catalyzed ring-opening chlorination of cycloalkanols has been shown to be a novel and regioselective approach. nih.gov

Selective Chlorination Protocols at the Gamma Position

If the 1-(3-methoxyphenyl)-1-butanone backbone is synthesized first, the subsequent challenge is the selective introduction of a chlorine atom at the γ-position of the butyl chain.

Regioselective Halogenation Techniques for Ketones

Direct halogenation of ketones typically occurs at the α-position due to the enhanced acidity of the α-protons and the formation of enol or enolate intermediates. Achieving regioselective halogenation at a remote position, such as the γ-carbon, is a significant synthetic challenge.

Standard methods often lack the required selectivity. However, radical-based approaches can sometimes favor functionalization away from the electron-withdrawing influence of the carbonyl group. Photochemical methods using reagents like N-chlorosuccinimide (NCS) in the presence of a ketone catalyst can initiate C(sp³)–H chlorination. nih.gov While this method can be effective for simple hydrocarbons, its regioselectivity can be low for more complex molecules with multiple C-H bonds of similar reactivity, often resulting in a mixture of products. nih.gov The selectivity is influenced by the stability of the radical intermediate, with tertiary C-H bonds being more reactive than secondary, which are more reactive than primary. For the butanone chain, this could lead to a mixture of β- and γ-chloro isomers. Site-selective chlorination of aliphatic C-H bonds can be achieved using specific N-chloroamides, but this often requires directing groups or specific substrate geometries. nih.gov The regioselective halogenation of β-diketones at the γ-position has been achieved by using their BF₂ complexes, demonstrating that substrate modification can be a successful strategy. acs.org

| Reagent | Conditions | Typical Position of Halogenation | Mechanism |

|---|---|---|---|

| Cl₂ / H⁺ | Acidic | α-position | Electrophilic attack on enol intermediate. |

| Cl₂ / OH⁻ | Basic | α-position (often polyhalogenation) | Electrophilic attack on enolate intermediate. |

| N-Chlorosuccinimide (NCS) | Radical initiator (e.g., light, AIBN) | Variable (β, γ); depends on C-H bond strength | Free radical chain reaction. nih.gov |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator | α-position or variable | Free radical chain reaction. |

Conversion from Selectively Halogenated Ketals

An effective indirect strategy to control the site of halogenation involves the use of a protecting group for the carbonyl functionality. jocpr.compressbooks.pub By converting the ketone to a ketal, the electronic properties of the molecule are altered, which can redirect the selectivity of subsequent reactions. libretexts.org

The synthetic sequence is as follows:

Protection: The 1-(3-methoxyphenyl)-1-butanone is reacted with a diol, such as ethylene (B1197577) glycol, under acidic conditions to form a cyclic ketal. pressbooks.pub This transformation masks the carbonyl group and deactivates the adjacent α-positions from participating in enol or enolate-based reactions. libretexts.org

Selective Chlorination: With the α-positions deactivated, a free-radical chlorination can be performed on the ketal. Reagents like N-chlorosuccinimide (NCS) under photochemical initiation can selectively abstract a hydrogen atom from the alkyl chain. organic-chemistry.org The reaction is directed towards the most reactive C-H bond, which is often a secondary C-H bond away from steric hindrance, favoring the γ-position.

Deprotection: The chlorinated ketal is then subjected to acidic hydrolysis. masterorganicchemistry.com This step efficiently removes the ketal protecting group and regenerates the carbonyl functionality, yielding the final product, this compound. organicchemistrytutor.comacs.org This strategy leverages the stability of the ketal group under radical conditions and its facile removal to achieve a regiochemical outcome that is difficult to obtain directly. libretexts.org

Integration of the 3-Methoxyphenyl (B12655295) Moiety

The synthesis of this compound involves the critical step of attaching the butyryl chain to the 3-methoxyphenyl group. This process falls under the broader category of aromatic ketone synthesis, a cornerstone of organic chemistry for creating valuable intermediates in pharmaceuticals and materials science. numberanalytics.com The specific arrangement of the methoxy group at the meta position relative to the ketone introduces a significant strategic challenge that dictates the choice of synthetic route.

The formation of an aryl ketone, such as this compound, is most commonly achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being a primary and historically significant method. numberanalytics.comtamu.edu This reaction involves treating an aromatic compound with an acylating agent, like an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. organicmystery.combyjus.com

Friedel-Crafts Acylation:

In the context of synthesizing the target molecule, a direct Friedel-Crafts acylation would involve the reaction of an appropriately substituted benzene (B151609) ring with 4-chlorobutyryl chloride. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride by forming a highly electrophilic acylium ion. byjus.comnumberanalytics.commasterorganicchemistry.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone. byjus.comdepaul.edu

A significant challenge in this specific synthesis is the regioselectivity. The methoxy group (-OCH₃) on the benzene ring is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring through resonance. depaul.edu A direct Friedel-Crafts acylation of anisole (methoxybenzene) would predominantly yield 4-methoxy and 2-methoxy substituted products, not the desired 3-methoxy (meta) isomer. researchgate.net

To achieve the required meta-substitution pattern, synthetic strategies must circumvent this directing effect. Potential routes include:

Acylation of a meta-directing precursor: One could start with a benzene derivative containing a meta-directing group, perform the Friedel-Crafts acylation which would add the 4-chlorobutanoyl group to the meta position, and then convert the directing group into a methoxy group in subsequent steps.

Multi-step synthesis: An alternative involves acylating benzene first with 4-chlorobutyryl chloride to form 4-chloro-1-phenyl-1-oxobutane. The resulting acyl group is a deactivating, meta-directing group. Subsequent electrophilic aromatic substitution, such as nitration, would occur at the meta position. This nitro group could then be reduced to an amine, which can be converted to a methoxy group via a diazonium salt intermediate.

While Friedel-Crafts acylation is the most prominent method, other techniques for aromatic ketone synthesis exist, as summarized in the table below.

| Synthetic Method | Description | Typical Reagents | Reference(s) |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. | Acyl chloride or anhydride, Lewis acid (e.g., AlCl₃, FeCl₃) | numberanalytics.combyjus.comlibretexts.org |

| Oxidation of Alkylbenzenes | Oxidation of a methylene (B1212753) group adjacent to the aromatic ring to a ketone. | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | unacademy.com |

| From Acyl Chlorides and Organocadmium Reagents | Reaction of an acyl chloride with a dialkylcadmium reagent, which is less reactive than Grignard reagents and prevents over-addition. | R-COCl, R'₂Cd (prepared from Grignard reagent and CdCl₂) | unacademy.com |

| Hydration of Alkynes | Markovnikov hydration of a terminal alkyne attached to an aromatic ring. | H₂SO₄, H₂O, HgSO₄ | libretexts.org |

Stereochemistry is a critical aspect of synthetic design when a molecule contains chiral centers, which are typically carbon atoms bonded to four different substituent groups. The presence of such centers leads to the possibility of stereoisomers (enantiomers and diastereomers), which can have distinct biological activities.

However, an analysis of the structure of this compound reveals that it is an achiral molecule.

The carbonyl carbon (C1) is sp² hybridized and bonded to only three groups.

No other carbon atom in the butanoyl chain or the phenyl ring is bonded to four different substituents.

Complex Chemical Transformations of 4 Chloro 1 3 Methoxyphenyl 1 Oxobutane

Reactions Involving the Ketone Functionality

The ketone group, characterized by its carbonyl (C=O) moiety, is a key center for electrophilic activity. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by a wide array of nucleophiles.

Nucleophilic Addition Reactions

The most fundamental reaction of the ketone group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated during an acidic workup to yield an alcohol. libretexts.org The reactivity of the carbonyl group in 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is influenced by the attached methoxy-substituted aromatic ring, which can modulate the electrophilicity of the carbonyl carbon. ncert.nic.inquora.com

A variety of strong, irreversible nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can be employed to form new carbon-carbon bonds, resulting in tertiary alcohols. bham.ac.uk Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduces a hydride ion (H⁻) as the nucleophile to produce a secondary alcohol. masterorganicchemistry.com

| Nucleophile (Reagent) | Product Class After Workup | Specific Product Name |

|---|---|---|

| CH₃MgBr (Grignard Reagent) | Tertiary Alcohol | 4-Chloro-1-(3-methoxyphenyl)-1-methylbutan-1-ol |

| NaBH₄ (Hydride Reagent) | Secondary Alcohol | 4-Chloro-1-(3-methoxyphenyl)butan-1-ol |

| NaCN (Cyanide) | Cyanohydrin | 5-Chloro-2-hydroxy-2-(3-methoxyphenyl)pentanenitrile |

Enol and Enolate Chemistry and Derivatization

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.org In this compound, the methylene (B1212753) protons at the C2 position are acidic and can be abstracted by a suitable base to form a resonance-stabilized enolate ion. bham.ac.uk

The choice of base is critical for controlling the extent of enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can achieve nearly quantitative conversion of the ketone to its enolate. mnstate.edu Weaker bases, like alkoxides, establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk

Once formed, the enolate is a potent carbon-centered nucleophile and can participate in various C-C bond-forming reactions. libretexts.org For example, it can be alkylated by reacting with an alkyl halide in an Sₙ2 reaction, effectively extending the carbon chain. mnstate.edu

| Base | Approximate pKa of Conjugate Acid | Extent of Enolate Formation |

|---|---|---|

| Sodium Ethoxide (NaOEt) | 16 | Equilibrium (low concentration) |

| Sodium Hydride (NaH) | 35 | Essentially Complete |

| Lithium Diisopropylamide (LDA) | 36 | Essentially Complete |

Alpha, Beta-Unsaturated Carbonyl Formation via Dehydrohalogenation

The formation of an α,β-unsaturated carbonyl system from this compound is not a direct process. A standard dehydrohalogenation involves a β-elimination, where a proton from the β-carbon and a halide from the α-carbon are removed. In this molecule, the chlorine atom is at the γ-position (C4).

However, an α,β-unsaturated ketone can be synthesized through a two-step sequence. First, a base-induced E2 elimination reaction can occur between the proton on the β-carbon (C3) and the γ-chloro group, which is a less common but feasible pathway, yielding a β,γ-unsaturated ketone: 1-(3-methoxyphenyl)but-3-en-1-one. Subsequently, this non-conjugated isomer can be rearranged under basic or acidic conditions to the more thermodynamically stable α,β-unsaturated isomer, 1-(3-methoxyphenyl)but-2-en-1-one, where the double bond is in conjugation with the carbonyl group.

Reactivity of the Chlorinated Alkyl Chain

The terminal chloro group on the n-butyl chain provides a reactive handle for modifying the molecule's backbone, primarily through substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

The carbon atom bonded to the chlorine (C4) is a primary carbon. This structural feature strongly dictates the mechanism of nucleophilic substitution. Reactions at primary alkyl halides predominantly proceed through the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. vedantu.commasterorganicchemistry.com This is because the formation of a primary carbocation, which would be required for an Sₙ1 pathway, is energetically unfavorable. masterorganicchemistry.com

The Sₙ2 mechanism involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. vedantu.com A wide range of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups. lumenlearning.com

| Nucleophile (Reagent) | Product Class | Specific Product Name |

|---|---|---|

| I⁻ (NaI) | Alkyl Iodide | 4-Iodo-1-(3-methoxyphenyl)-1-oxobutane |

| N₃⁻ (NaN₃) | Alkyl Azide | 4-Azido-1-(3-methoxyphenyl)-1-oxobutane |

| CN⁻ (KCN) | Nitrile | 5-(3-Methoxyphenyl)-5-oxopentanenitrile |

| CH₃S⁻ (NaSCH₃) | Sulfide | 1-(3-Methoxyphenyl)-4-(methylthio)-1-oxobutane |

Elimination Reactions

Elimination reactions compete with Sₙ2 substitution, particularly in the presence of strong, sterically hindered bases. masterorganicchemistry.com The reaction proceeds via an E2 (Elimination Bimolecular) mechanism, where a base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon, C3), and the chloride ion is expelled simultaneously to form a double bond. youtube.com

The use of a bulky base, such as potassium tert-butoxide (KOtBu), favors the E2 pathway over Sₙ2 because the base's size hinders its ability to act as a nucleophile and attack the carbon atom, making proton abstraction more likely. The product of this elimination is 1-(3-methoxyphenyl)but-3-en-1-one.

It is also noteworthy that in the presence of a base that can generate the enolate (as discussed in 3.1.2), an intramolecular Sₙ2 reaction can occur. The nucleophilic enolate can attack the γ-carbon bearing the chlorine, leading to a 5-exo-trig cyclization to form 1-(3-methoxyphenyl)cyclopropylmethanone. This intramolecular pathway often competes with intermolecular elimination and substitution.

| Condition | Favored Pathway | Typical Reagent | Primary Product |

|---|---|---|---|

| Strong, non-bulky nucleophile | Sₙ2 | NaCN, NaN₃ | Substitution Product |

| Strong, bulky base | E2 | KOC(CH₃)₃ | Elimination Product (Alkene) |

Transformations of the Aryl Methyl Ether Moiety

The methoxy (B1213986) group attached to the phenyl ring in this compound is a robust functional group, yet it can be cleaved or modified under specific reaction conditions. These transformations are pivotal for introducing a phenolic hydroxyl group, which can then serve as a handle for further functionalization.

Acidic Cleavage Reactions of Aryl Alkyl Ethers

The cleavage of aryl alkyl ethers, such as the methoxy group in the title compound, is a fundamental transformation in organic synthesis, typically achieved by treatment with strong acids. The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophilic substitution reaction occurs.

In the case of an aryl methyl ether, the cleavage will invariably yield a phenol (B47542) and a methyl halide. This is because the carbon-oxygen bond between the aromatic ring and the ether oxygen is significantly stronger than the bond between the methyl group and the oxygen, due to the sp2 hybridization of the aromatic carbon. Consequently, the nucleophile will attack the less sterically hindered methyl group.

Common reagents for this transformation include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). The general mechanism involves the protonation of the ether oxygen followed by an SN2 attack by the halide ion on the methyl group.

General Reaction Scheme for Acidic Cleavage:

While specific studies on the acidic cleavage of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for a wide range of aryl methyl ethers. The presence of the ketone and the chloroalkyl chain in the molecule would need to be considered, as harsh acidic conditions could potentially lead to side reactions. However, the ether cleavage is generally a robust and predictable reaction.

Table 1: Common Reagents and Conditions for Acidic Cleavage of Aryl Methyl Ethers

| Reagent | Typical Conditions | Products | Notes |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, often with heating | Phenol and Methyl Bromide | A strong acid that effectively cleaves aryl methyl ethers. |

| Hydroiodic Acid (HI) | Concentrated aqueous solution, often at reflux | Phenol and Methyl Iodide | More reactive than HBr and can often effect cleavage at lower temperatures. |

Catalytic Dealkylation Strategies for Methoxyarenes

Beyond stoichiometric acidic cleavage, catalytic methods for the dealkylation of methoxyarenes have been developed to offer milder reaction conditions and improved functional group tolerance. These strategies often employ Lewis acids or transition metal catalysts.

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are potent reagents for ether cleavage. The mechanism involves coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for cleavage. BBr₃ is particularly effective and can often achieve demethylation at low temperatures.

Table 2: Selected Catalytic and Reagent-Mediated Dealkylation Methods for Methoxyarenes

| Reagent/Catalyst | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperatures (e.g., -78 °C to room temp.) | Lewis acid activation of the ether oxygen, followed by nucleophilic attack of bromide. |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with heating | Similar to BBr₃, but generally requires higher temperatures. |

| Thiolates (e.g., Sodium Ethanethiolate) | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Nucleophilic demethylation via an SN2 mechanism. |

Chemoselective Manipulations of the Methoxy Group

In a molecule with multiple functional groups like this compound, achieving chemoselectivity is paramount. The goal is to modify the methoxy group without affecting the ketone or the chloroalkyl chain.

The choice of reagent and reaction conditions is critical for achieving such selectivity. For instance, while strong acids like HBr and HI will cleave the ether, they might also promote side reactions involving the ketone or the alkyl chloride. Therefore, milder and more selective reagents are often preferred.

Boron tribromide is known for its high efficiency in cleaving aryl methyl ethers and can often be used at low temperatures, which can help to preserve other functional groups. Similarly, nucleophilic demethylation using thiolates can be highly selective for the methyl ether in the presence of other electrophilic centers, provided the reaction conditions are carefully controlled.

A key consideration for the chemoselective dealkylation of this compound would be the potential for intramolecular reactions. For example, the newly formed phenol could potentially displace the chlorine atom in the side chain to form a cyclic ether, especially under basic conditions. Therefore, the choice of workup procedure is also crucial.

While direct experimental data on the chemoselective manipulation of the methoxy group in this compound is scarce in the reviewed literature, the principles of chemoselectivity in organic synthesis provide a strong framework for predicting and controlling the outcome of such transformations. The reactivity of the ketone and the alkyl chloride would need to be carefully considered when selecting a dealkylation strategy to ensure the desired transformation of the aryl methyl ether moiety is the primary outcome.

In Depth Mechanistic Investigations of Reactions Involving 4 Chloro 1 3 Methoxyphenyl 1 Oxobutane

Characterization of Reactive Intermediates

The reactions of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane are governed by the formation of various short-lived, high-energy reactive intermediates. The specific nature of these intermediates depends on the reaction conditions and the part of the molecule involved—namely, the butyrophenone (B1668137) core or the methoxy-substituted aromatic ring.

Transient Species in Halogenation Mechanisms

The halogenation of ketones, including this compound, proceeds through the formation of an enol or enolate intermediate. echemi.comontosight.aiorganicchemistrytutor.com The reaction can be catalyzed by either acid or base, with each pathway involving distinct transient species.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. organicchemistrytutor.comyoutube.com This is followed by the removal of an alpha-hydrogen by a weak base (like the solvent or the conjugate base of the acid catalyst) to form a nucleophilic enol intermediate. libretexts.org This enol then attacks the electrophilic halogen (e.g., Br₂ or Cl₂), leading to the formation of a protonated α-halo ketone, which is subsequently deprotonated to yield the final product. organicchemistrytutor.com The formation of the enol is the crucial step for the reaction to proceed. ontosight.ai

In a basic medium, the mechanism involves the formation of an enolate ion. A base removes an alpha-hydrogen to create a resonance-stabilized enolate. This enolate is highly nucleophilic and readily attacks the halogen molecule. echemi.com

Table 1: Reactive Intermediates in Ketone Halogenation

| Catalyst | Key Intermediate | Mechanism Steps |

|---|---|---|

| Acid | Enol | 1. Protonation of carbonyl oxygen. 2. Deprotonation at α-carbon to form enol. 3. Nucleophilic attack of enol on halogen. 4. Deprotonation to yield α-halo ketone. |

| Base | Enolate | 1. Deprotonation at α-carbon to form enolate. 2. Nucleophilic attack of enolate on halogen. |

This table summarizes the key reactive intermediates and mechanistic steps in the acid- and base-catalyzed halogenation of ketones.

Elucidation of Ether Cleavage Intermediates (Carbocations, Oxonium Ions)

The methoxy (B1213986) group on the phenyl ring of this compound can undergo cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. longdom.orgwikipedia.org This reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the ether.

The first step in either mechanism is the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol) and a positively charged oxonium ion intermediate. longdom.orgfiveable.me From this point, the pathway diverges:

SN1 Mechanism: If the carbocation that would be formed upon cleavage is stable (e.g., tertiary or benzylic), the C-O bond breaks to form a carbocation and an alcohol (methanol in this case). The halide ion then attacks the carbocation. wikipedia.orgfiveable.me

SN2 Mechanism: If the resulting carbocation would be unstable (like a methyl or phenyl cation), the halide ion acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether in a concerted step, displacing the alcohol. longdom.orgmasterorganicchemistry.com

For this compound, cleavage of the methyl-oxygen bond would proceed via an SN2 pathway, as a methyl cation is highly unstable. Cleavage of the aryl-oxygen bond is generally disfavored due to the instability of a phenyl cation. masterorganicchemistry.com Therefore, the reaction involves the formation of an oxonium ion, followed by an SN2 attack by a halide on the methyl group.

Role of Intermediates in Stereochemical Outcomes

Reactive intermediates play a decisive role in the stereochemistry of reactions. When a new chiral center is created, the geometry of the intermediate dictates the configuration of the product. ochemtutor.com

In the case of reactions at the carbonyl group of this compound (e.g., reduction to an alcohol), the carbonyl carbon is sp²-hybridized and planar. A nucleophile can attack from either face of this planar structure. If there are no other chiral centers in the molecule or reagents, this will lead to a racemic mixture of enantiomers. ochemtutor.com

For α-halogenation, the reaction proceeds through a planar enol or enolate intermediate. libretexts.org The subsequent attack by the halogen can occur from either the top or bottom face. If the α-carbon becomes a new stereocenter, this will also result in a racemic mixture, assuming no pre-existing chirality influences the direction of the attack. The formation of a planar intermediate effectively erases any pre-existing stereochemical information at the α-carbon, leading to racemization if it was already a chiral center. ochemtutor.com

Kinetics and Thermodynamics of Key Transformations

The rate and feasibility of reactions involving this compound are determined by their kinetic and thermodynamic parameters. This includes identifying the slowest step in a reaction sequence and understanding the energy changes that occur along the reaction pathway.

Rate-Determining Steps in Synthetic Routes

For the acid-catalyzed halogenation of ketones, kinetic studies have shown that the rate of reaction is independent of the concentration and identity of the halogen. libretexts.org The rate depends only on the concentration of the ketone and the acid catalyst. This indicates that the slow step is the formation of the enol intermediate. libretexts.org Once the enol is formed, its reaction with the halogen is very fast.

Table 2: Rate-Determining Steps in Key Reactions

| Reaction | Catalyst | Rate-Determining Step (RDS) | Kinetic Dependence |

|---|---|---|---|

| α-Halogenation | Acid | Formation of the enol intermediate | Rate = k[Ketone][H⁺] |

| α-Halogenation | Base | Formation of the enolate intermediate | Rate = k[Ketone][Base] |

| Ether Cleavage (SN2) | Acid | Nucleophilic attack by halide on the protonated ether | Rate = k[Oxonium Ion][Halide⁻] |

This table outlines the rate-determining steps for significant transformations involving the functional groups present in this compound.

In the case of ether cleavage by an SN2 mechanism, the rate-determining step is the bimolecular attack of the nucleophile (halide ion) on the protonated ether (the oxonium ion). longdom.org The rate is therefore dependent on the concentration of both the oxonium ion and the halide.

Energy Profiles of Reaction Pathways

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes during a reaction. wikipedia.org It plots the potential energy of the system against the progress of the reaction, showing the energies of reactants, products, transition states, and any intermediates. savemyexams.comchemguide.co.uk

The highest point on the energy profile corresponds to the transition state, and the energy required to get from the reactants to the transition state is the activation energy (Ea). savemyexams.com A higher activation energy corresponds to a slower reaction. wikipedia.org

For the acid-catalyzed halogenation of this compound, the energy profile would show two main humps. The first, and higher, hump represents the activation energy for the formation of the enol intermediate, which is the rate-determining step. nih.gov The second, smaller hump corresponds to the rapid reaction of the enol with the halogen. The enol itself would be represented by a small valley or well between the two transition states, indicating it is a reaction intermediate. wikipedia.orgchemguide.co.uk

Similarly, the SN2 cleavage of the methoxy group would have a single transition state where the new C-halide bond is forming at the same time as the C-O bond is breaking. The energy profile would show the reactants (protonated ether and halide) passing through this high-energy transition state to form the products. An SN1 cleavage, were it to occur, would show a two-hump profile with a distinct carbocation intermediate in the valley between them. chemguide.co.uk

Advanced Computational Studies of 4 Chloro 1 3 Methoxyphenyl 1 Oxobutane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), offer a lens into the electron distribution and orbital energies, which are paramount in determining the molecule's behavior in chemical reactions.

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. jocpr.com These frontier orbitals are crucial in predicting a molecule's reactivity, as the HOMO is the orbital from which a molecule is most likely to donate electrons, and the LUMO is the orbital to which it is most likely to accept electrons. jocpr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For aromatic ketones and their derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the carbonyl oxygen, while the LUMO is often centered on the carbonyl carbon and the aromatic ring. In the case of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, the methoxy (B1213986) group (an electron-donating group) would be expected to raise the energy of the HOMO, while the chloroalkyl chain (an electron-withdrawing group) would lower the energy of the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following values are hypothetical and serve to illustrate the expected data from a computational study, as specific calculations for this compound are not available in the reviewed literature.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its interaction with other chemical species. rsc.orgnih.gov Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. ijrte.org

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen and the oxygen of the methoxy group, due to the lone pairs of electrons on these atoms. The hydrogen atoms of the aromatic ring and the alkyl chain would likely exhibit positive potential. The presence of the chlorine atom would introduce a region of slight negative potential, while the adjacent carbon atoms would be more electropositive.

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.

Table 2: Illustrative Chemical Descriptors (Note: The following values are hypothetical and based on the illustrative HOMO/LUMO energies in Table 1, as specific calculations for this compound are not available in the reviewed literature.)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.66 |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the factors that control the outcome of a chemical reaction.

The α-halogenation of ketones is a fundamental reaction in organic synthesis. libretexts.org Computational studies can elucidate the mechanism of this reaction, which can proceed via either an acid- or base-catalyzed pathway. researchgate.net In the context of this compound, further halogenation could potentially occur at the α-carbon to the carbonyl group. A computational study would involve modeling the reaction pathway, locating the transition state structure, and calculating the activation barrier. This would help in understanding the regioselectivity and stereoselectivity of the reaction under different conditions.

The ether linkage in the methoxyphenyl group of this compound can be cleaved under certain conditions, typically in the presence of a strong acid. longdom.orgmasterorganicchemistry.com Computational studies can be employed to investigate the mechanism of this ether cleavage. The reaction can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. openstax.org Theoretical calculations would help to determine the preferred pathway by comparing the activation energies of the two mechanisms. Such studies would provide valuable insights into the stability of the methoxy group and the conditions required for its cleavage.

In Silico Prediction of Reactivity and Selectivity

Advanced computational studies, primarily leveraging density functional theory (DFT), provide significant insights into the chemical behavior of this compound. researchgate.net These in silico methods allow for the prediction of molecular reactivity and the selectivity of chemical reactions by analyzing the molecule's electronic structure. nih.gov Key aspects of these studies include the analysis of frontier molecular orbitals (FMO), the mapping of the molecular electrostatic potential (MEP), and the calculation of local reactivity descriptors like Fukui functions. researchgate.netsemanticscholar.org

Frontier Molecular Orbitals and Global Reactivity

The reactivity of a chemical compound is closely related to its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative measure of properties like electronegativity and chemical hardness, which are fundamental to understanding reactivity. researchgate.net

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. scm.com |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular electrostatic potential (MEP) mapping is a powerful computational tool used to visualize the distribution of charge on a molecule's surface. researchgate.net This allows for the clear identification of electron-rich and electron-deficient regions, which are key to predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. wolfram.com

Table 2: Interpretation of MEP Surface Colors

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region; site for electrophilic attack. researchgate.net |

| Orange / Yellow | Slightly Negative | Region of moderate electron density. |

| Green | Neutral | Region of neutral or near-zero potential. researchgate.net |

| Blue | Positive | Electron-deficient region; site for nucleophilic attack. researchgate.netwalisongo.ac.id |

For this compound, an MEP analysis would predict distinct reactive zones:

Negative Regions (Red/Yellow): The highest electron density is expected around the oxygen atom of the carbonyl group (C=O) and the oxygen of the methoxy group (-OCH₃). These areas represent the most likely sites for attack by electrophiles.

Positive Regions (Blue): The carbon atom of the carbonyl group is highly electron-deficient due to the electronegativity of the adjacent oxygen. This makes it the primary site for nucleophilic attack. The hydrogen atoms of the aromatic ring and alkyl chain would also exhibit varying degrees of positive potential.

Neutral Regions (Green): The carbon atoms of the phenyl ring and the alkyl chain would constitute the regions of more neutral potential.

Local Reactivity and Selectivity (Fukui Functions)

Nucleophilic Attack (f+): This function identifies the sites most susceptible to attack by a nucleophile. For this compound, the carbonyl carbon would be expected to have the highest f+ value.

Electrophilic Attack (f-): This function highlights the sites most likely to be attacked by an electrophile. scm.com The oxygen atoms of the carbonyl and methoxy groups, along with certain positions on the electron-rich methoxy-substituted phenyl ring, would likely show the highest f- values.

Radical Attack (f0): This function predicts the most probable sites for radical reactions.

By combining these computational approaches, a detailed reactivity map of this compound can be generated, providing a theoretical foundation for understanding its chemical behavior and predicting the outcomes of various reactions with high selectivity.

Utility of 4 Chloro 1 3 Methoxyphenyl 1 Oxobutane As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The presence of two distinct electrophilic centers—the carbonyl carbon of the ketone and the carbon atom bearing the chlorine—allows 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane to react with various binucleophiles to form heterocyclic rings. This dual reactivity is fundamental to its utility in synthesizing nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds. nih.govopenmedicinalchemistryjournal.com

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are featured in numerous pharmacologically important agents. mdpi.commdpi.com The synthesis of pyrazole (B372694) derivatives can be achieved through the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine (B178648) derivative. mdpi.comnih.gov

This compound serves as an effective precursor to 1,3-dicarbonyl systems for pyrazole synthesis. The typical reaction involves condensation with hydrazine or its substituted derivatives. The reaction mechanism is proposed to proceed through the initial formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic substitution where the distal nitrogen atom displaces the chloride ion to form the five-membered ring. This cyclization yields a tetrahydropyrazole intermediate, which can subsequently be aromatized to the corresponding pyrazole derivative. This method provides a direct route to pyrazoles bearing the 3-methoxyphenyl (B12655295) substituent.

Table 1: Synthesis of Pyrazole Derivative from this compound

| Reactant 1 | Reactant 2 | Product | Ring System Formed |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole | Pyrazole |

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. rsc.org Its ability to react with different N,N- or N,O-binucleophiles opens pathways to various ring systems. For example, reaction with hydroxylamine (B1172632) can lead to the formation of oxazine (B8389632) derivatives. Similarly, condensation with urea (B33335) or thiourea (B124793) can be employed to construct pyrimidine-based structures, which are core components of many bioactive molecules, including nucleic acids. nih.gov The specific reaction conditions and the nature of the binucleophile dictate the structure of the resulting heterocycle, making this chloro-ketone a strategic starting material for combinatorial library synthesis. dntb.gov.ua

Building Block for Complex Carbon Skeletons

Beyond heterocycle synthesis, this compound is a useful building block for assembling complex acyclic and carbocyclic structures through the formation of new carbon-carbon bonds.

The ketone functional group is a key handle for carbon-carbon bond formation. One classic reaction involving a ketone is the Knoevenagel condensation, which is a modification of the aldol (B89426) condensation. wikipedia.org The Knoevenagel condensation involves the reaction of a ketone or aldehyde with an active hydrogen compound (a molecule with a CH2 or CH group flanked by electron-withdrawing groups) in the presence of a weak base. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated dicarbonyl or cyano-containing compound. wikipedia.org

While this compound can participate in aldol-type condensations, its direct use in a classic Knoevenagel reaction is less common. However, it can be readily transformed into substrates for such reactions. More directly, the ketone can undergo reactions like the Wittig reaction to form alkenes or the Darzens condensation to form epoxides, both of which introduce new carbon-carbon bonds. Furthermore, the alkyl chloride moiety provides a site for nucleophilic substitution by carbon nucleophiles, such as enolates or organometallic reagents, effectively elongating the carbon chain. A study on the Knoevenagel condensation of aromatic aldehydes with the related compound ethyl 4-chloro-3-oxobutanoate highlights the utility of such β-keto compounds in forming new carbon-carbon bonds under greener conditions using ionic liquids. scielo.brresearchgate.netconsensus.app

The presence of three distinct reactive zones—the ketone, the alkyl chloride, and the methoxy-substituted aromatic ring—allows for the sequential or orthogonal synthesis of highly functionalized molecules. This multi-handle nature enables a programmed approach to molecular construction.

For instance, a synthetic sequence could begin with the modification of the ketone (e.g., reduction or Grignard addition), followed by a nucleophilic substitution at the chloride position, and finally, electrophilic aromatic substitution (e.g., nitration or halogenation) on the electron-rich methoxyphenyl ring. This strategic manipulation of the inherent functionalities allows for the creation of a diverse range of complex molecules with precise control over their architecture.

Table 2: Potential Sequential Reactions for Multifunctionalization

| Step | Reactive Site | Reaction Type | Potential Reagent | Intermediate Functionality |

|---|---|---|---|---|

| 1 | Ketone | Grignard Reaction | Phenylmagnesium bromide | Tertiary Alcohol |

| 2 | Alkyl Chloride | Nucleophilic Substitution | Sodium Azide | Alkyl Azide |

Advanced Derivatization for Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound serves as a prochiral substrate for the synthesis of valuable chiral building blocks. The key transformation is the asymmetric reduction of the ketone to a secondary alcohol, which introduces a new stereocenter.

This reduction can be accomplished using various methods, including enzymatic catalysis or chiral chemical reagents. For example, whole-cell biocatalysts, such as Lactobacillus kefir, have been successfully used for the asymmetric reduction of the related compound ethyl 4-chloroacetoacetate to furnish the corresponding (S)-alcohol with high enantiomeric excess (99.5%). tum.de Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction or the use of chiral metal hydride complexes (e.g., those derived from Ru(II) or Rh(II) with chiral ligands), also provide reliable routes to either the (R) or (S) enantiomer of the resulting 4-chloro-1-(3-methoxyphenyl)butan-1-ol. The resulting chiral chlorohydrin is a versatile synthon, as the alcohol and chloride groups can be further manipulated to produce a variety of complex, enantiomerically pure target molecules.

Table 3: Methods for Asymmetric Reduction of the Ketone

| Method | Catalyst/Reagent | Typical Enantioselectivity |

|---|---|---|

| Biocatalytic Reduction | Ketoreductase enzymes / Whole-cell systems (e.g., yeast, bacteria) | Often >99% ee |

| CBS Reduction | Oxazaborolidine catalyst with borane | High (often >95% ee) |

Enzyme-Catalyzed Asymmetric Reductions of Related Ketones

The asymmetric reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern organic synthesis, providing essential building blocks for the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical reductants. Enzymes such as alcohol dehydrogenases (ADHs) are particularly adept at catalyzing these transformations with high levels of stereoselectivity under mild reaction conditions.

While specific studies on the enzyme-catalyzed reduction of this compound are not extensively documented in publicly available literature, a substantial body of research on structurally analogous ketones provides a strong basis for predicting its behavior and utility. The substrate scope of many ADHs has been shown to include a wide variety of aromatic ketones, including those with substitutions on the phenyl ring.

Research has demonstrated that ADHs can effectively reduce acetophenone (B1666503) derivatives with substituents at the meta-position, which is analogous to the 3-methoxy group in the target compound. For instance, alcohol dehydrogenases from various microbial sources have shown high activity and enantioselectivity in the reduction of 3-methoxyacetophenone. This suggests that the electronic and steric properties of the 3-methoxyphenyl group in this compound are compatible with the active sites of these enzymes.

Furthermore, the presence of a chlorine atom at the gamma-position is not expected to be a significant hindrance to the enzymatic reduction of the ketone. Studies on the biocatalytic reduction of other halogenated ketones, such as α-chloroketones and γ-chloroketones, have been successful. These transformations are crucial in the synthesis of pharmaceutically active molecules where the resulting chiral haloalcohols serve as versatile intermediates.

The general mechanism of these enzymatic reductions involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site directs the hydride attack to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. The choice of enzyme and reaction conditions can often be tailored to selectively produce either the (R)- or (S)-alcohol.

Based on these well-established precedents, it can be confidently inferred that this compound is a promising substrate for enzyme-catalyzed asymmetric reduction. This transformation would yield the chiral alcohol, (R)- or (S)-4-chloro-1-(3-methoxyphenyl)butan-1-ol, in high enantiomeric excess.

Below is an interactive data table summarizing typical results from the enzyme-catalyzed asymmetric reduction of ketones structurally related to this compound, illustrating the potential for high conversion and enantioselectivity.

| Substrate | Enzyme/Microorganism | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| 3-Methoxyacetophenone | ADH from Rhodococcus ruber | 1-(3-Methoxyphenyl)ethanol | >99 | >99 | (R) |

| Ethyl 4-chloro-3-oxobutanoate | Ketoreductase (KRED) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 98 | >99 | (S) |

| Acetophenone | Lactobacillus kefir | 1-Phenylethanol | >95 | >99 | (S) |

| Ethyl 2-chloroacetoacetate | Candida magnoliae | Ethyl (S)-2-chloro-3-hydroxybutanoate | 96 | 98 | (S) |

| 1-Phenyl-1,3-butanedione | ADH from Ralstonia sp. | (R)-3-Hydroxy-1-phenyl-1-butanone | >99 | >99 | (R) |

Stereoselective Transformations in Organic Synthesis

The synthetic utility of this compound extends beyond its direct reduction. The chiral γ-chloroalcohol, obtained from the aforementioned asymmetric reduction, is a versatile intermediate for a variety of subsequent stereoselective transformations. The presence of two distinct functional groups—a secondary alcohol and a primary alkyl chloride—at defined stereocenters allows for a range of predictable and controlled synthetic manipulations.

One important application of such chiral γ-chloroalcohols is in the synthesis of substituted cyclic ethers, such as oxetanes. The intramolecular Williamson ether synthesis, a reaction that proceeds via an SN2 mechanism, can be employed to construct the oxetane (B1205548) ring. researchgate.net In this reaction, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This cyclization proceeds with inversion of configuration at the carbon undergoing substitution. libretexts.org Thus, starting with a chiral γ-chloroalcohol of a known configuration, a chiral substituted oxetane with a predictable stereochemistry can be synthesized. For example, if the starting material is (R)-4-chloro-1-(3-methoxyphenyl)butan-1-ol, the intramolecular cyclization would lead to the formation of (S)-2-(3-methoxyphenyl)oxetane.

The stereochemical outcome of nucleophilic substitution reactions at the carbon bearing the chlorine is a key consideration. In an SN2 reaction, the incoming nucleophile attacks from the side opposite to the leaving group (the chloride ion), resulting in an inversion of the stereocenter. embibe.com This principle allows for the controlled introduction of a wide range of functionalities with a predictable stereochemical outcome. For instance, reaction of the chiral γ-chloroalcohol with nucleophiles such as azide, cyanide, or thiolates would lead to the corresponding chiral substituted alcohols with inverted stereochemistry at the C-4 position.

Conversely, under conditions that favor an SN1 mechanism, a racemic mixture of products would be expected due to the formation of a planar carbocation intermediate. masterorganicchemistry.com Therefore, careful selection of reaction conditions is crucial to ensure the stereointegrity of the subsequent transformations.

The chiral alcohol moiety can also be further functionalized. For example, it can be oxidized to the corresponding ketone, esterified, or used to direct further stereoselective reactions at adjacent positions. The ability to perform these transformations on a molecule that already possesses a chiral center allows for the construction of more complex molecules with multiple stereocenters in a controlled manner.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling reactions using substituted phenyl precursors and chloro-oxobutane intermediates. For example, analogous compounds like ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1) are synthesized via cesium-mediated carboxylate coupling with halogenated reagents under degassed CH₂Cl₂, followed by column chromatography (SiO₂, pentane) for purification . Optimization includes adjusting stoichiometry (e.g., 1.5 equiv of halogenating agents), catalyst loading (e.g., 5 mol% 4CzIPN), and solvent polarity to improve yield and purity.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Combine 1H NMR for functional group verification (e.g., methoxy singlet at δ 3.8–4.0 ppm, carbonyl signals) and HPLC (>99% purity threshold) . For crystalline samples, single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths/angles and confirms stereochemistry. Cross-reference experimental data with computational models (e.g., DFT-optimized geometries) to validate structural assignments .

Q. What chromatographic techniques are effective for purifying this compound?

- Methodology : Use silica gel column chromatography with non-polar solvents (e.g., pentane/ethyl acetate gradients) to separate by polarity differences. For challenging impurities, reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) enhances resolution. Monitor fractions via TLC (Rf ~0.3 in pentane) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., low-resolution data, twinning) be addressed during structural analysis of this compound?

- Methodology : For low-resolution data, employ SHELXL ’s robust refinement algorithms (e.g., TLS parameterization, restraints on bond distances/angles) to mitigate noise . In cases of twinning, use the Hooft parameter in PLATON to detect and model twin domains. High redundancy data collection (e.g., multi-scan averaging on CAD-4 diffractometers) improves signal-to-noise ratios .

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates enthalpy, entropy, and Gibbs free energy. Validate against experimental thermochemical data (e.g., atomization energies, ionization potentials) to ensure <3 kcal/mol deviation . For non-covalent interactions (e.g., π-π stacking in crystals), use dispersion-corrected functionals (e.g., ωB97X-D) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

- Methodology : Cross-validate using solid-state NMR to detect conformational differences between solution and crystal states. If discrepancies persist (e.g., unexpected dihedral angles in XRD vs. solution NMR), analyze dynamic effects via variable-temperature NMR or molecular dynamics simulations. For persistent outliers, re-examine sample purity or consider polymorphism .

Methodological Notes

- Crystallography : SHELX programs (e.g., SHELXL-2018) are industry standards for structure refinement, particularly for handling weak data and disorder .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) in crystal packing, aiding in polymorph prediction .

- Data Reproducibility : Adhere to IUCr standards for crystallographic data deposition to ensure transparency and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.